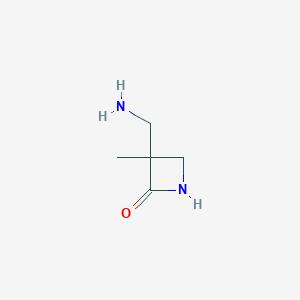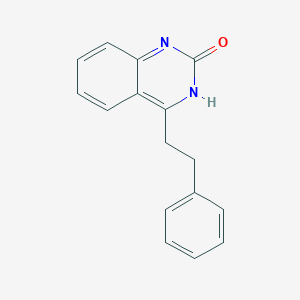
1-Allyl-2-oxocyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-oxocyclopentanecarbonitrile is an organic compound with the molecular formula C9H11NO It is a derivative of cyclopentanone, featuring an allyl group and a nitrile group attached to the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxocyclopentanecarbonitrile can be synthesized through the reaction of 1-cyclopentene-1-carbonitrile with 2-(2-propen-1-yloxy) compounds . The reaction typically involves the use of a base to facilitate the formation of the desired product. The reaction conditions may include moderate temperatures and the presence of a solvent to ensure proper mixing and reaction progression.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, ensuring purity through distillation or recrystallization, and implementing safety measures for handling nitrile compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-2-oxocyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclopentanecarbonitrile derivatives.
Applications De Recherche Scientifique
1-Allyl-2-oxocyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Allyl-2-oxocyclopentanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the allyl group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
2-Oxocyclopentanecarbonitrile: Similar structure but lacks the allyl group.
Cyclopentanone: The parent compound without the nitrile and allyl groups.
1-Allylcyclopentanecarbonitrile: Similar but lacks the oxo group.
Uniqueness: 1-Allyl-2-oxocyclopentanecarbonitrile is unique due to the presence of both the allyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-oxo-1-prop-2-enylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(7-10)6-3-4-8(9)11/h2H,1,3-6H2 |
Clé InChI |
KDFXAJQSHMBKNY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCC1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)




![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)



![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)




